KT-333

Targeted Protein Degradation PROTAC STAT3

Researchers face challenges sourcing a validated STAT3 degrader with proven in vivo efficacy and a quantitative PK-PD framework. KT-333 addresses this gap. - Achieves complete tumor regression in ALCL xenografts (SUP-M2, SU-DHL-1) via intermittent IV dosing. - Clinical PD assay confirms 66-88% STAT3 degradation in PBMCs, enabling translational dose scheduling. - Global proteomics confirms selective STAT3 depletion among ~9,000 quantified proteins, with no off-target degradation of other STAT family members.

Molecular Formula C60H74ClN10O14PS
Molecular Weight 1257.8 g/mol
CAS No. 2502186-79-8
Cat. No. B12368072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKT-333
CAS2502186-79-8
Molecular FormulaC60H74ClN10O14PS
Molecular Weight1257.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OCC(CCC(=O)N)NC(=O)C5CCC6N5C(=O)C(CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O
InChIInChI=1S/C60H74ClN10O14PS/c1-32(35-13-15-37(16-14-35)52-33(2)63-31-87-52)64-56(78)47-27-42(73)28-70(47)58(80)53(60(4,5)6)68-50(75)12-8-10-36-9-7-11-48(51(36)61)85-30-40(18-22-49(62)74)65-55(77)46-21-19-41-23-24-69(34(3)72)29-45(57(79)71(41)46)67-54(76)44-26-39-25-38(17-20-43(39)66-44)59(81)86(82,83)84/h7,9,11,13-17,20,25-26,31-32,40-42,45-47,53,66,73H,8,10,12,18-19,21-24,27-30H2,1-6H3,(H2,62,74)(H,64,78)(H,65,77)(H,67,76)(H,68,75)(H2,82,83,84)/t32-,40-,41+,42+,45-,46-,47-,53+/m0/s1
InChIKeyOANZCHOMQTZJOO-KTRCLUSBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KT-333 (Lirodegimod) Overview


KT-333 (CAS: 2502186-79-8; synonym: Lirodegimod) is a first-in-class, heterobifunctional small-molecule degrader of the STAT3 transcription factor, recruiting the von Hippel-Lindau (VHL) E3 ligase to ubiquitinate STAT3 for proteasomal degradation [1]. This VHL-based PROTAC mechanism addresses a historically 'undruggable' oncogenic target implicated in numerous hematological malignancies and solid tumors, for which no selective STAT3-targeted therapy is currently approved [2]. KT-333 is in active Phase 1 clinical development under NCT05225584 for relapsed/refractory T-cell lymphomas, large granular lymphocytic leukemia, and solid tumors, having received FDA Fast Track designation for cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) [3].

KT-333 Irreplaceability


KT-333 operates via a catalytic protein degradation mechanism distinct from occupancy-driven small-molecule inhibitors of the STAT3 SH2 domain such as napabucasin or TTI-101, which only block dimerization and nuclear translocation of phosphorylated STAT3 [1]. This degradation mechanism removes the entire STAT3 protein, thereby ablating both phosphorylation-dependent and -independent oncogenic functions, including its scaffolding role in mitochondrial respiration, a feature recently implicated in venetoclax-resistant acute myeloid leukemia . Furthermore, the VHL E3 ligase pairing in KT-333 confers a positively cooperative ternary complex formation that is not recapitulated by cereblon-based STAT3 degraders such as SD-36, directly impacting degradation efficiency and therapeutic index [2]. Consequently, substitution with a STAT3 inhibitor or an alternative PROTAC degrader would yield distinct pharmacodynamic profiles and clinical outcomes, invalidating cross-study comparisons and compromising experimental reproducibility.

KT-333 Differentiation Evidence


DC50 Potency in Lymphoma Cells

KT-333 demonstrates a half-maximal degradation concentration (DC50) of 2.5–11.8 nM in four anaplastic T-cell lymphoma (ALCL) cell lines, establishing it as one of the most potent STAT3 degraders reported to date [1]. In contrast, the cereblon-based degrader SD-36 exhibits a DC50 range of 10–100 nM in leukemia and lymphoma cells [2], while the BP-1-102-based degrader S3D5 shows a DC50 of 110 nM in HepG2 hepatocellular carcinoma cells . This 4- to 44-fold difference in potency in cell-based degradation assays may translate to lower effective doses and a potentially wider therapeutic window in vivo.

Targeted Protein Degradation PROTAC STAT3 DC50 Anaplastic Large Cell Lymphoma

Proteome-Wide Degradation Selectivity

KT-333 degrades STAT3 with exceptional selectivity, as demonstrated by quantitative mass spectrometry profiling of nearly 9,000 proteins in human peripheral blood mononuclear cells (PBMCs), where no significant degradation of other STAT family members (STAT1, STAT2, STAT4, STAT5A/B, STAT6) or unrelated proteins was observed [1]. In comparison, the cereblon-based degrader SD-36, while also selective, has not been characterized across a similarly broad proteomic background, and earlier STAT3 inhibitors such as napabucasin lack a direct degradation readout entirely [2]. This global proteomics dataset provides a uniquely comprehensive selectivity profile for KT-333.

Proteomics Selectivity Mass Spectrometry STAT Family Off-Target Effects

Clinical Target Engagement in PBMCs

In the ongoing Phase 1 trial (NCT05225584), KT-333 achieved dose-dependent STAT3 degradation in patient peripheral blood mononuclear cells (PBMCs), with a mean maximum reduction of 88% observed at Dose Level 3 [1]. This clinical target engagement is dose-responsive, with lower reductions of 66% at Dose Level 1 and 70% at Dose Level 2 [2]. In contrast, the oral STAT3 inhibitor TTI-101, while demonstrating antitumor activity in Phase 1 solid tumor trials, does not degrade STAT3 and therefore does not provide a quantitative PD biomarker of target protein elimination in patients [3]. The ability to measure near-complete target degradation in accessible surrogate tissue (PBMCs) provides a direct, quantitative pharmacodynamic readout for clinical proof-of-mechanism that is unavailable for STAT3 inhibitors.

Clinical Pharmacodynamics Target Engagement Phase 1 Trial PBMC STAT3 Degradation

Tumor Regression in Xenograft Models

In the SUP-M2 ALCL xenograft model, KT-333 administered at 10 mg/kg intravenously achieved 83.8% tumor growth inhibition (TGI), while doses of 20 and 30 mg/kg induced complete tumor regression sustained through the end of the study [1]. This compares favorably to the STAT3 SH2 domain inhibitor napabucasin, which in Phase 3 colorectal cancer trials (CanStem303C) failed to demonstrate a significant overall survival benefit (median OS 14.3 vs. 13.8 months, HR 0.976) when added to FOLFIRI chemotherapy [2]. While cross-study comparisons between preclinical xenograft models and human clinical trials require caution, the complete tumor regression observed with KT-333 monotherapy in preclinical models contrasts with the marginal clinical benefit seen with napabucasin, underscoring the potential advantage of catalytic protein degradation over occupancy-based inhibition.

Xenograft Tumor Growth Inhibition TGI ALCL In Vivo Efficacy

KT-333 Recommended Applications


Durable Tumor Regression Studies

Investigators requiring stringent in vivo proof-of-concept for STAT3 degradation should utilize KT-333 due to its demonstrated ability to achieve complete tumor regression in ALCL xenograft models (SUP-M2 and SU-DHL-1) at well-tolerated intermittent IV dosing schedules [1]. The quantitative PK-PD model linking ~90% STAT3 degradation over 48 hours to tumor regression enables rational dose scheduling for efficacy studies, a capability not established for other STAT3 degraders such as SD-36 [2]. This makes KT-333 the preferred tool compound for validating STAT3 dependency in novel patient-derived xenograft (PDX) or syngeneic models of T-cell lymphoma and other STAT3-addicted cancers.

Biomarker-Driven Patient Stratification

KT-333's validated clinical pharmacodynamic assay measuring STAT3 protein degradation in PBMCs by targeted mass spectrometry provides a unique, quantitative biomarker for patient stratification and proof-of-mechanism in Phase 1/2 trials [3]. The observed dose-response from 66% to 88% degradation across Dose Levels 1-3 enables precise estimation of the clinical dose required to achieve degradation levels predicted to be efficacious from preclinical models [4]. This PD-driven dose selection paradigm is not feasible with STAT3 inhibitors such as TTI-101, which lack a direct target elimination readout, making KT-333 the only STAT3-targeted agent with a fully translational PK-PD-efficacy framework suitable for biomarker-enriched clinical development.

Proteomic Selectivity Studies

For researchers investigating the cellular consequences of acute STAT3 loss without confounding off-target degradation, KT-333 is the optimal tool based on its global proteomics selectivity profile demonstrating specific STAT3 depletion among ~9,000 quantified proteins in human PBMCs, with no detectable degradation of other STAT family members . This near-absolute selectivity, combined with the detailed time-course transcriptomic and proteomic datasets already published in SU-DHL-1 ALCL cells showing sequential depletion of STAT3 (8h) followed by canonical downstream gene modulation (24h), provides a well-characterized system for studying STAT3 biology [5]. Comparative studies of STAT3 degraders with distinct E3 ligase pairings (e.g., KT-333 vs. SD-36) can also leverage these datasets to investigate how ternary complex stability influences degradation kinetics and downstream biology.

Venetoclax-Resistant AML Models

Recent preclinical data indicate that KT-333 degrades STAT3 in venetoclax-resistant AML cells, correcting mitochondrial defects and inducing cell death in resistant models both in vitro and in vivo . This application is supported by the observation that KT-333 reduces STAT3 and MCL1 protein levels within two weeks in cell-derived xenograft models of venetoclax-resistant AML, providing a mechanistic rationale for combination strategies. Given the lack of effective therapies for venetoclax-resistant AML and the unique mitochondrial scaffolding function of STAT3 that cannot be blocked by inhibitors, KT-333 represents the only STAT3-targeted agent currently suitable for preclinical evaluation in this high-unmet-need setting.

Technical Documentation Hub

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29 linked technical documents
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